![molecular formula C16H14Cl2N2O2 B3836680 N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide](/img/structure/B3836680.png)
N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide
Übersicht
Beschreibung
N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide, also known as AM251, is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). It was first synthesized in 1999 by researchers at the University of Aberdeen in Scotland. Since then, AM251 has been widely used in scientific research to study the physiological and biochemical effects of CB1 antagonism.
Wirkmechanismus
N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide acts as a competitive antagonist of CB1 receptors, blocking the binding of endocannabinoids and other CB1 agonists. This results in a decrease in CB1 receptor signaling, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide has been shown to have a variety of physiological and biochemical effects in both animal and human studies. These include a decrease in food intake and body weight, a reduction in pain perception, and an improvement in insulin sensitivity. N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide has also been shown to have potential therapeutic applications for addiction, anxiety, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide in lab experiments is its potency and selectivity as a CB1 antagonist. This allows researchers to study the effects of CB1 antagonism without interfering with other physiological processes. However, one limitation of using N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide is its potential for off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research involving N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide. One area of interest is the development of more selective CB1 antagonists with fewer off-target effects. Another area of interest is the investigation of the potential therapeutic applications of CB1 antagonists for conditions such as obesity, addiction, and pain management. Additionally, further research is needed to fully understand the physiological and biochemical effects of CB1 antagonism and its potential impact on human health.
Wissenschaftliche Forschungsanwendungen
N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide has been extensively used in scientific research to study the physiological and biochemical effects of CB1 antagonism. CB1 receptors are widely distributed throughout the central nervous system and are involved in a variety of physiological processes, including pain perception, appetite regulation, and mood regulation. CB1 antagonists like N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide have been shown to have potential therapeutic applications for a variety of conditions, including obesity, addiction, and pain management.
Eigenschaften
IUPAC Name |
N-(5-acetamido-2-methylphenyl)-2,4-dichlorobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-9-3-5-12(19-10(2)21)8-15(9)20-16(22)13-6-4-11(17)7-14(13)18/h3-8H,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJBQISFHKZXRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetamido-2-methylphenyl)-2,4-dichlorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.